![molecular formula C13H11N3O2S B2903835 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide CAS No. 941993-72-2](/img/structure/B2903835.png)

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

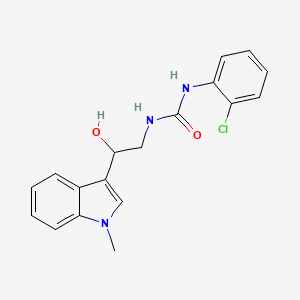

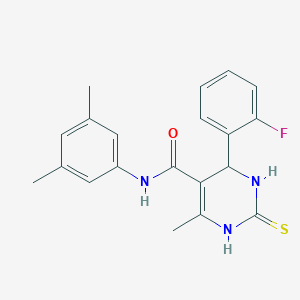

“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is fused with a cyclohexane ring, which is a six-membered ring with all carbon atoms. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the formation of the cyclohexane ring, and the formation of the isoxazole ring. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and isoxazole rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The cyclohexane ring, on the other hand, is aliphatic and can exist in various conformations .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups (cyano, carboxamide) provides several sites for potential reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could make the compound more soluble in polar solvents .Scientific Research Applications

Cancer Research

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound exhibit activity against human gastric cancer (NUGC), colon cancer (DLD1), liver cancer (HA22T and HEPG2), breast cancer (MCF), and nasopharyngeal carcinoma (HONE1), as well as normal fibroblast cells (WI38) . The ability to target multiple cancer cell lines makes it a valuable candidate for further oncological studies.

Antinociceptive Properties

Research into the antinociceptive (pain-relieving) properties of this compound and its derivatives could lead to the development of new analgesics. The structure-activity relationship (SAR) of these compounds can be studied to optimize their efficacy and reduce side effects .

Antibacterial Activity

Thiophene derivatives, including this compound, have shown inhibitory effects against various bacterial strains. For instance, one study highlighted its effectiveness against B. subtilis, E. coli, P. vulgaris, and S. aureus, indicating its potential as an antibacterial agent .

Synthesis of Novel Compounds

The compound serves as a precursor for the synthesis of a wide range of novel derivatives. These derivatives can be designed to enhance certain properties or reduce toxicity, making them suitable for various biomedical applications .

Mechanism of Action

Target of Action

Similar compounds have been reported to target various proteins and enzymes involved in cancer cell proliferation .

Mode of Action

This interaction often results in the inhibition of the target, which can lead to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its interaction with various targets. The exact pathways affected would depend on the specific targets of the compound. In general, these pathways could include those involved in cell proliferation, apoptosis, and other cellular processes .

Result of Action

The result of the compound’s action is typically a decrease in the proliferation of cancer cells. This is achieved through the inhibition of the compound’s targets, which disrupts the normal functioning of the cells and leads to their death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c14-7-9-8-3-1-2-4-11(8)19-13(9)16-12(17)10-5-6-15-18-10/h5-6H,1-4H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQRDDKPPHPEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate;hydrochloride](/img/structure/B2903754.png)

![8-(5-Bromo-2-methoxyphenyl)-5-butyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2903755.png)

![Methyl 2-[6-acetamido-2-(3-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2903759.png)

![3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2903761.png)

![(Z)-8-(furan-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2903762.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2903765.png)

![N-(4-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903767.png)

![(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903775.png)